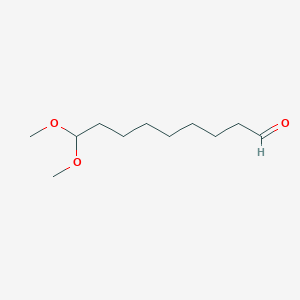
9,9-Dimethoxynonanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethoxynonanal is an organic compound with the molecular formula C11H22O3 It is a derivative of nonanal, where two methoxy groups are attached to the ninth carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethoxynonanal typically involves the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition of reactants: Nonanal and methanol
Use of a fixed-bed reactor: Packed with an acidic catalyst
Temperature control: Maintaining optimal reaction temperature for maximum yield
化学反应分析
Types of Reactions: 9,9-Dimethoxynonanal undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form 9,9-Dimethoxynonanoic acid
Reduction: Can be reduced to form 9,9-Dimethoxynonanol
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Using nucleophiles such as halides or amines in the presence of a base
Major Products Formed:
Oxidation: 9,9-Dimethoxynonanoic acid
Reduction: 9,9-Dimethoxynonanol
Substitution: Various substituted nonanal derivatives
科学研究应用
9,9-Dimethoxynonanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 9,9-Dimethoxynonanal involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Nonanal: The parent compound, lacking the methoxy groups
9,9-Dimethoxynonanoic acid: The oxidized form of 9,9-Dimethoxynonanal
9,9-Dimethoxynonanol: The reduced form of this compound
Comparison:
Nonanal: Less chemically reactive due to the absence of methoxy groups
9,9-Dimethoxynonanoic acid: More acidic and polar, with different solubility and reactivity
9,9-Dimethoxynonanol: More polar and less volatile, with different physical properties
This compound stands out due to its unique combination of methoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
90044-28-3 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
9,9-dimethoxynonanal |
InChI |
InChI=1S/C11H22O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |
InChI 键 |
NFCVITLBVODICG-UHFFFAOYSA-N |
规范 SMILES |
COC(CCCCCCCC=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
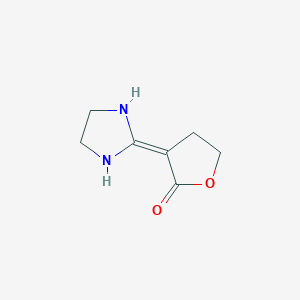
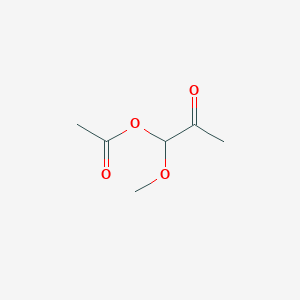
![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
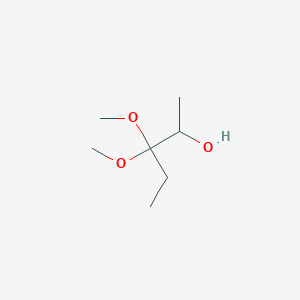
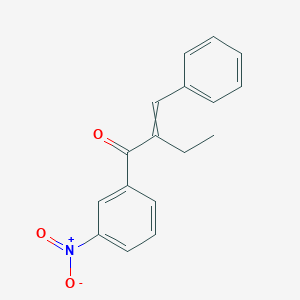
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
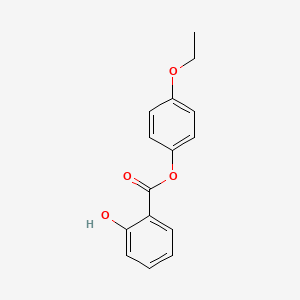
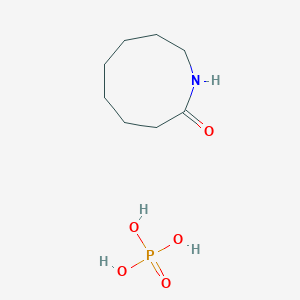
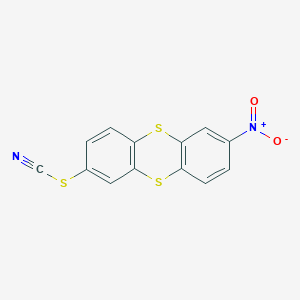

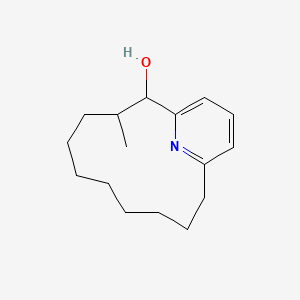
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

